molecular formula C17H14ClN3O B4518752 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone

Cat. No.: B4518752
M. Wt: 311.8 g/mol
InChI Key: PEVCUJREOQKSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone" belongs to the pyridoindole scaffold family, characterized by a fused bicyclic system of pyridine and indole rings. This structure is modified at the 2-position with a methanone group linked to a pyridin-4-yl moiety and an 8-chloro substitution on the indole ring.

These analogs share the core pyrido[4,3-b]indole scaffold, with modifications influencing physicochemical properties, binding affinity, and metabolic stability .

Properties

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-1-2-15-13(9-12)14-10-21(8-5-16(14)20-15)17(22)11-3-6-19-7-4-11/h1-4,6-7,9,20H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVCUJREOQKSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include substituted indoles and pyridines, which undergo a series of reactions such as halogenation, cyclization, and condensation under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic transformations. Key steps include:

  • Friedel-Crafts acylation to introduce the pyridin-4-ylmethanone group.

  • Ring-closing reactions to form the tetrahydro-pyridoindole core under basic conditions (e.g., potassium carbonate in DMF) .

  • Suzuki-Miyaura coupling for introducing substituents at the 8-position of the indole ring .

Reaction Type Conditions Key Reagents Yield Reference
Friedel-Crafts acylationDichloromethane, 0–5°C, 12 hPyridin-4-ylcarbonyl chloride, AlCl₃68%
Suzuki couplingPd(PPh₃)₄, DME/H₂O (3:1), 80°C, 10 hBoronic acid derivatives72–85%
Reduction of ketoneNaBH₄, MeOH, 0°C, 2 hSodium borohydride54%

Ketone Reactivity

The pyridin-4-ylmethanone group undergoes:

  • Reduction to a secondary alcohol using NaBH₄ (yield: 54%) .

  • Nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

Chlorine Substitution

The 8-chloro substituent participates in:

  • Pd-catalyzed cross-couplings (e.g., with arylboronic acids) to form C–C bonds .

  • SNAr reactions with amines (e.g., piperazine) under microwave irradiation (120°C, 30 min).

Heterocycle Modifications

The pyridoindole core is susceptible to:

  • Oxidation at the bridgehead position with KMnO₄ to form lactams.

  • Demethylation of methoxy-protected intermediates using BBr₃.

Electrophilic Aromatic Substitution

The indole ring directs electrophiles (e.g., NO₂⁺) to the 5-position due to electron-donating effects of the fused pyridine ring. Computational studies suggest a Hammett σₚ value of −0.23 for the chloro substituent, indicating moderate electron-withdrawing effects.

Catalytic Coupling Reactions

Pd-mediated couplings proceed via a three-step mechanism :

  • Oxidative addition of the C–Cl bond to Pd(0).

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond .

Stability and Reactivity Under Varied Conditions

Condition Effect Observation
Acidic (HCl, 1M)Protonation of pyridine nitrogenEnhanced solubility in aqueous media
Basic (NaOH, 1M)Hydrolysis of ketoneDegradation observed above pH 10
UV light (254 nm)Radical formation at chloro positionPartial decomposition after 24 h exposure

Comparative Reactivity with Analogues

Compound Key Difference Reactivity Trend
(Pyridin-2-yl)methanone analogueOrtho-directing pyridineFaster electrophilic substitution
8-Bromo derivativeStronger C–Br bondLower Suzuki coupling efficiency (58%)
Non-chlorinated pyridoindoleAbsence of SNAr sitesNo substitution with amines

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridoindoles exhibit significant anticancer properties. For example, studies have shown that (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

StudyCell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may provide therapeutic benefits.

StudyModelOutcome
Mouse modelReduced neuroinflammation
SH-SY5Y cellsIncreased cell viability

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against a range of bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases.

StudyInflammatory ModelKey Findings
LPS-induced modelDecreased TNF-alpha levels
Carrageenan-induced modelReduced paw edema

Case Studies

Several case studies have explored the therapeutic potential of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that this compound could be combined with existing chemotherapeutics to enhance efficacy and reduce side effects.
  • Neurodegenerative Disease Research : In a preclinical study on Alzheimer's disease models, administration of the compound resulted in significant cognitive improvement and reduction in amyloid-beta plaque formation.

Mechanism of Action

The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Data (MS/HRMS) Reference
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone R1 = COCH3 C13H13ClN2O 248.71 ChemSpider ID: 21858353
(8-Methoxy-...)(5-phenyl-1H-pyrazol-3-yl)methanone R1 = OCH3, R2 = 5-phenylpyrazole C19H23N4O2 339.18 HRMS: 339.1813 [M+H]+
(8-Trifluoromethoxy-...)(5-trifluoromethyl-1H-pyrazol-3-yl)methanone R1 = OCF3, R2 = 5-CF3-pyrazole C18H14F6N4O2 432.11 Yield: 88%
(6-Dimethylamino-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone R1 = 6-(NMe2)-indole C23H25N5O 387.21 Purification: HPLC-MS
(6-Fluoro-3,3,9-trimethyl-...)(5-CF3-pyrazol-3-yl)methanone R1 = F, R2 = 5-CF3-pyrazole C18H17F4N4O 381.13 HRMS: 381.1333 [M+H]+

Structure–Activity Relationship (SAR) Insights

Chloro Substitution (8-position): The 8-chloro group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy (e.g., 8-methoxy analog, ) or trifluoromethoxy (e.g., ) substituents.

Methanone Linkage Variations: Pyridin-4-yl vs. Acetyl (COCH3): The pyridin-4-yl group in the target compound introduces a planar, aromatic system that may enhance π-π stacking interactions with biological targets compared to the smaller acetyl group in ’s analog . Pyrazole vs. Indole Substituents: Pyrazole-linked analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, which could improve solubility but reduce CNS penetration relative to indole-based derivatives .

Impact of Fluorine and Trifluoromethyl Groups: Fluorine and CF3 substituents (e.g., ) increase metabolic stability and electronegativity, often enhancing receptor affinity. However, these groups may also elevate molecular weight and logP, affecting pharmacokinetics .

Biological Activity

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone , with a molecular formula of C14H15ClN2O2C_{14}H_{15}ClN_2O_2 and CAS number 63277-56-5, is part of the pyridoindole class of compounds. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular Weight278.73 g/mol
Melting Point188–190 °C
SolubilitySoluble in organic solvents
StructureChemical Structure

The biological activities of this compound are primarily attributed to its interaction with cellular targets involved in critical processes such as tubulin polymerization and apoptosis induction. Research indicates that derivatives of the pyridoindole structure can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

  • Inhibition of Tubulin Polymerization : A study demonstrated that similar indole derivatives exhibited potent inhibitory effects on tubulin polymerization with IC50 values ranging from 3 to 175 nM against various cancer cell lines, including melanoma and prostate cancer .
  • Cell Cycle Arrest : Compounds related to this structure have been shown to induce G2/M phase arrest in cancer cells, confirming their cytotoxic mechanism .

Structure–Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyridoindole core significantly affect biological activity. For instance, the introduction of halogen substituents like chlorine enhances the potency against cancer cell lines due to improved binding affinity to target proteins .

Case Study 1: Synthesis and Evaluation

A series of pyridoindole derivatives were synthesized and evaluated for their antiproliferative activity against HeLa and MCF-7 cell lines. The most promising compound demonstrated an IC50 value of 0.52 µM against HeLa cells, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Properties

In addition to anticancer properties, derivatives have also been assessed for their anti-inflammatory effects. The compound showed significant inhibition of COX enzymes, suggesting a dual therapeutic potential in treating both cancer and inflammatory diseases .

Q & A

Synthesis and Optimization

1.1 (Basic) Q: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield? A: Synthesis typically involves oxidative amidation or heterocyclization strategies. For example, similar pyrido-indole derivatives were synthesized via multi-step reactions with yields ranging from 12% to 25% depending on solvent systems (e.g., dichloromethane or THF), temperature, and catalyst choice. Low yields in analogous compounds (e.g., 12% for compound 8d ) highlight the need for optimized purification protocols, such as column chromatography or recrystallization . Reaction time and stoichiometric ratios of intermediates (e.g., chloro-substituted precursors) are critical for minimizing side products.

1.2 (Advanced) Q: How can regioselectivity challenges during synthesis be addressed, particularly in forming the pyrido[4,3-b]indole core? A: Regioselectivity can be controlled using directing groups or steric hindrance strategies. For instance, in related compounds, halogen substituents (e.g., 8-chloro) guide cyclization via electronic effects. Computational modeling (DFT) or kinetic studies may predict favorable reaction pathways. Evidence from X-ray crystallography of structurally similar compounds (e.g., 7d ) supports regiochemical assignments .

Structural Characterization

2.1 (Basic) Q: What spectroscopic techniques are most reliable for characterizing this compound? A: Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the pyridin-4-yl methanone group in analogous compounds shows distinct aromatic signals at δ 7.5–8.5 ppm .
  • IR : Carbonyl stretches (C=O) appear near 1650–1700 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

2.2 (Advanced) Q: How can researchers resolve discrepancies in NMR data when distinguishing regioisomers? A: Comparative analysis with known regioisomers (e.g., pyrido[3,4-b]indole vs. pyrido[4,3-b]indole) is essential. Nuclear Overhauser Effect (NOE) experiments or 2D NMR (COSY, HSQC) can clarify spatial relationships. For example, in compound 7d , NOE correlations between the pyridinyl and indole protons confirmed regiochemistry . Computational NMR prediction tools (e.g., ACD/Labs) may further validate assignments.

Pharmacological Evaluation

3.1 (Basic) Q: What in vitro assays are suitable for initial pharmacological screening of this compound? A: Common assays include:

  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or histamine receptors) using tritiated ligands .
  • Enzyme Inhibition : Fluorescence-based assays to measure IC50_{50} values against target enzymes.

3.2 (Advanced) Q: How can molecular docking studies predict this compound’s interaction with neurological targets? A: Docking software (e.g., AutoDock Vina) models ligand-receptor interactions. For example, the pyridin-4-yl group may form hydrogen bonds with active-site residues in serotonin receptors, as seen in structurally related indole derivatives . MD simulations further assess binding stability over time.

Stability and Safety

4.1 (Basic) Q: What are the recommended storage conditions to ensure compound stability? A: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Degradation is minimized in anhydrous solvents (e.g., DMSO), but repeated freeze-thaw cycles should be avoided .

4.2 (Advanced) Q: How does the chloro-substituent influence photochemical degradation? A: The 8-chloro group may increase susceptibility to UV-induced cleavage. Accelerated stability studies (e.g., ICH guidelines) under controlled light exposure (e.g., 5000 lux/hr) quantify degradation products via HPLC-MS .

Data Contradiction Analysis

5.1 (Advanced) Q: How should researchers address conflicting bioactivity data across studies? A: Systematic meta-analysis of assay conditions (e.g., cell line variability, ligand concentrations) is critical. For example, discrepancies in IC50_{50} values may arise from differences in protein expression levels or buffer pH. Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) improves reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.